
2,5-Undecadiyne, 1-bromo-10-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Undecadiyne, 1-bromo-10-methyl- is an organic compound with a unique structure characterized by a bromo group and a methyl group attached to an undecadiyne backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Undecadiyne, 1-bromo-10-methyl- typically involves the coupling of appropriate precursors under specific conditions. One common method is the Sonogashira coupling reaction, which involves the reaction of a bromoalkyne with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反応の分析
Types of Reactions
2,5-Undecadiyne, 1-bromo-10-methyl- can undergo several types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds or carboxylic acids.
Reduction Reactions: Reduction of the bromo group can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is a typical reducing agent.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include aldehydes, ketones, and carboxylic acids.
Reduction: The major product is the corresponding hydrocarbon.
科学的研究の応用
2,5-Undecadiyne, 1-bromo-10-methyl- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of biological systems and the development of bioactive compounds.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 2,5-Undecadiyne, 1-bromo-10-methyl- depends on the specific reactions it undergoes. For example:
Substitution Reactions: The bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds.
Oxidation Reactions: The compound undergoes electron transfer processes, leading to the formation of oxidized products.
Reduction Reactions: The bromo group is reduced, typically involving the addition of hydrogen atoms.
類似化合物との比較
Similar Compounds
2,5-Undecadiyne: Lacks the bromo and methyl groups, making it less reactive in substitution reactions.
1-Bromo-2,5-Undecadiyne: Similar structure but without the methyl group, affecting its steric and electronic properties.
10-Methyl-2,5-Undecadiyne: Lacks the bromo group, reducing its reactivity in nucleophilic substitution.
Uniqueness
The combination of these functional groups allows for a diverse range of chemical transformations and applications in various fields .
特性
CAS番号 |
60187-97-5 |
|---|---|
分子式 |
C12H17Br |
分子量 |
241.17 g/mol |
IUPAC名 |
1-bromo-10-methylundeca-2,5-diyne |
InChI |
InChI=1S/C12H17Br/c1-12(2)10-8-6-4-3-5-7-9-11-13/h12H,5-6,8,10-11H2,1-2H3 |
InChIキー |
WJAMAHUTCANCFX-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCC#CCC#CCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


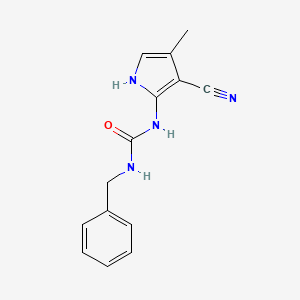
![2-[1-(4-Methylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14604781.png)


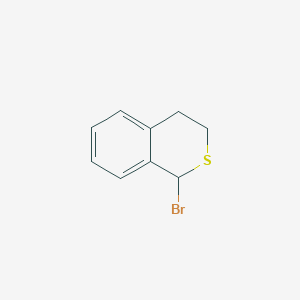
![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione, 1,3,4,6-tetramethyl-](/img/structure/B14604837.png)
![Tetrazolo[1,5-a]pyridine-8-carbonitrile, 5-methyl-7-phenyl-](/img/structure/B14604839.png)

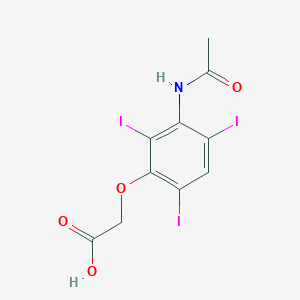
![5-Nitro-5-(prop-1-en-2-yl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14604866.png)

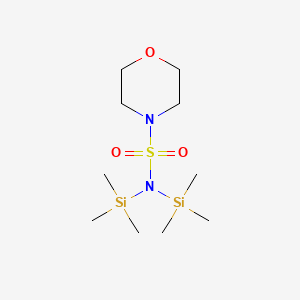
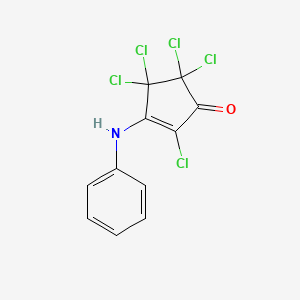
![N'-{4-[(6-Chloropyridin-2-yl)methoxy]phenyl}-N,N-dimethylurea](/img/structure/B14604882.png)
